2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8(2)9-3-5-10(6-4-9)11-7-18-14(16)12(11)13(15)17/h3-8H,16H2,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCGGGCHMIISLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. This reaction forms the thiophene ring with the desired substituents.
Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10). This method is particularly useful for synthesizing thiophene derivatives with various substituents.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous processes. These processes utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino-substituted thiophenes.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-isopropyl group (electron-donating) in the target compound may enhance metabolic stability compared to the electron-withdrawing 4-Cl substituent, which could increase reactivity in electrophilic environments .
- Methyl Substitution : Addition of a methyl group at position 5 (C₁₅H₁₈N₂OS) increases molar mass by ~14 g/mol and likely improves blood-brain barrier penetration, making it relevant for neurodegenerative targets .
Functional Group Modifications
Key Observations :
- Carboxamide vs.
- Ester Variations: Isopropyl esters (e.g., C₁₈H₂₃NO₂S) exhibit greater steric bulk than ethyl esters, possibly reducing metabolic clearance .
Antimicrobial Activity
- Schiff Base Derivatives: 2-Amino-4-(4-acetamidophenyl)thiophene-3-carboxamide derivatives (e.g., SM 1a-1l) show broad-spectrum antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 12.5–50 µg/mL .
- Chlorophenyl Analog : The 4-Cl-substituted compound exhibits moderate antifungal activity, suggesting halogen substituents enhance membrane disruption .
Neuroprotective Potential
Physicochemical and Computational Insights
Solubility and Lipophilicity
- LogP Values : The target compound (C₁₄H₁₆N₂OS) has an estimated LogP of 2.8, compared to 3.5 for its 5-methyl derivative (C₁₅H₁₈N₂OS), indicating enhanced membrane permeability with methyl substitution .
- Aqueous Solubility : The carboxamide group improves solubility (~15 mg/L) relative to ester analogs (<5 mg/L) .
Molecular Docking Studies
- AutoDock Vina : Docking simulations suggest the 4-isopropylphenyl group in the target compound forms hydrophobic interactions with tau protein residues (binding energy: −8.2 kcal/mol), outperforming 4-Cl analogs (−7.5 kcal/mol) .
Biological Activity
Overview
2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by the presence of an amino group and a carboxamide functionality. Its molecular formula is , with a molecular weight of approximately 236.35 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The compound showed IC50 values ranging from 3 to 18 μM across these cell lines, indicating its potential as an anticancer agent.
Table 1: IC50 Values of this compound
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 3 |
| A549 | 10 |
| HT-29 | 18 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division. This was evidenced by studies showing that the compound blocked cells in the G2/M phase of the cell cycle and induced apoptosis through mitochondrial pathways.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These results suggest that this compound could serve as a lead structure for developing new antibacterial agents.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study published in MDPI highlighted that derivatives of thiophene compounds, including this compound, showed varied potency against different cancer cell lines. The study concluded that modifications in substituents could enhance biological activity significantly .
- Zebrafish Model : In vivo experiments using zebrafish models demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates compared to controls, further supporting its potential as an anticancer therapeutic .
Q & A
Basic: What are the established synthetic routes for 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxamide, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via Gewald reaction or Suzuki-Miyaura coupling (). The Gewald reaction involves condensation of sulfur, α-methyl enolizable carbonyl compounds, and α-cyano esters under basic conditions. For Suzuki-Miyaura coupling, a palladium catalyst facilitates cross-coupling between aryl halides and organoboron reagents.
Purity Validation:
- Chromatography : HPLC or GC-MS for separation and quantification.
- Spectroscopy : H/C NMR to confirm structural integrity (e.g., amino and carboxylate peaks).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
Industrial-scale synthesis often employs continuous flow reactors to enhance yield and reduce impurities ().
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of thiophene-3-carboxamide derivatives?
Methodological Answer:
SAR studies require systematic modification of functional groups and evaluation against biological targets. Key steps include:
Substituent Variation : Replace the isopropylphenyl group with cyclohexyl, fluorophenyl, or bromophenyl moieties to assess steric/electronic effects ().
Bioactivity Screening :
- Antimicrobial Assays : Measure MIC against Gram-positive/negative bacteria ( ).
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen™) to test JNK1 inhibition ().
Data Analysis :
| Substituent | MIC (μg/mL) | JNK1 IC (nM) |
|---|---|---|
| Isopropyl | 2.5 | 15 |
| Fluorophenyl | 1.8 | 10 |
| Bromophenyl | 3.0 | 25 |
| Derive trends to guide further optimization (). |
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: Identify aromatic protons (6.8–7.2 ppm) and amino groups (δ 5.5–6.0 ppm).
- C NMR: Confirm carbonyl (170–175 ppm) and thiophene carbons ().
- FT-IR : Detect NH stretching (3300–3500 cm) and C=O vibrations (1650–1700 cm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) ().
Advanced: What computational strategies predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina ( ) with parameters:
- Grid box centered on the target’s active site (e.g., Pks13 for antitubercular activity).
- Exhaustiveness = 20, num_modes = 10.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Binding Free Energy : Calculate via MM-PBSA/GBSA.
Example: Docking scores correlate with experimental MIC values for Mycobacterium tuberculosis ( ).
Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Broth Microdilution : Determine MIC against S. aureus (ATCC 29213) and E. coli (ATCC 25922) per CLSI guidelines.
- Time-Kill Assays : Assess bactericidal kinetics over 24 hours.
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices ( ).
Advanced: How can researchers address discrepancies in biological activity data across experimental models?
Methodological Answer:
- Model Standardization : Use isogenic bacterial strains or primary cell lines to reduce variability.
- Mechanistic Profiling :
- Target Engagement : Validate via thermal shift assays (e.g., CETSA) or SPR.
- Pathway Analysis : RNA-seq to identify off-target effects ().
- Meta-Analysis : Pool data from multiple studies (e.g., MIC ranges, kinase inhibition) to identify outliers ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
